molecular formula C24H18FN3O3S B2518630 N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide CAS No. 443354-27-6

N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide

Cat. No.: B2518630
CAS No.: 443354-27-6
M. Wt: 447.48
InChI Key: FXBAZUHVVLIOPQ-UHFFFAOYSA-N
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Description

The compound N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide belongs to the quinazolinone class of heterocyclic compounds, characterized by a fused benzene and pyrimidine ring. Its structure includes a 4-fluorophenyl group attached via a sulfanyl linkage to the quinazolinone core and a 2-phenylacetamide substituent at the 3-position. This scaffold is synthesized through multi-step reactions involving thiolalkylation and condensation, as demonstrated in analogous compounds . Key characterization data (e.g., IR, NMR, and elemental analysis) confirm the presence of functional groups such as the C=O (1663–1682 cm⁻¹ in IR) and C=S (1243–1258 cm⁻¹ in IR) .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3S/c25-18-12-10-17(11-13-18)21(29)15-32-24-26-20-9-5-4-8-19(20)23(31)28(24)27-22(30)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBAZUHVVLIOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Phenylacetamide Moiety: The phenylacetamide moiety can be attached through an amide coupling reaction using phenylacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of quinazoline compounds, including N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide, may exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit various cancer cell lines, suggesting this compound may interact with biological pathways involved in tumorigenesis. The mechanism of action is primarily linked to its ability to interfere with cancer cell proliferation and survival pathways .

Antitubercular Activity

In addition to its anticancer properties, this compound's structural analogs have been evaluated for their antitubercular activities. Research has shown that certain phenylacetamide derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and resistant strains of the bacteria. This positions this compound as a potential candidate for further development in treating tuberculosis .

Anticancer Activity Evaluation

A study assessed the anticancer efficacy of quinazoline derivatives, including the target compound, against a panel of human tumor cell lines. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some derivatives showing GI50 values below 10 µM against specific cancer types. These findings highlight the potential for developing new anticancer therapies based on this chemical scaffold .

Antitubercular Screening

In a high-throughput screening program targeting M. tuberculosis, several phenylacetamide derivatives were identified as promising candidates for further optimization. The most potent derivatives demonstrated MIC values as low as 4 µg/mL against resistant strains, suggesting that modifications to the quinazoline structure could enhance antitubercular activity significantly .

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound’s structural analogs differ primarily in substituents on the phenyl rings and the quinazolinone core. Key examples include:

Compound Substituent Modifications Key Features
N-(2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide 4-Fluorophenyl (sulfanyl group), 2-phenylacetamide (3-position) Baseline compound; moderate yield (61%) and thermal stability
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methoxyphenyl (quinazolinone core), 2-trifluoromethylphenyl (acetamide) Enhanced electron-donating effects from methoxy group; improved solubility
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Chlorophenyl (quinazolinone core), 4-fluorophenyl (acetamide) Increased lipophilicity due to Cl substituent; higher melting point (~250°C)
N-(Substituted) Thioacetamide Quinazolinones (5–18) Varied N-substituents (e.g., tolyl, ethylphenyl) on acetamide; 4-sulfamoylphenyl (core) Substituent-dependent bioactivity; yields ranging 68–91%

Key Differences :

  • The 4-fluorophenyl derivative (baseline compound) uses 2-bromo-4′-fluoroacetophenone for alkylation, whereas the 4-chloro analog employs 2-bromo-4-chloroacetophenone .
  • Compounds with sulfamoylphenyl groups (e.g., 5–18) require additional sulfonylation steps .

Physicochemical Properties

  • Melting Points :
    • Baseline compound: ~269°C (similar to sulfamoylphenyl analogs) .
    • 4-Chlorophenyl derivative: Higher melting point (~250°C) due to stronger intermolecular forces .
  • Yields :
    • Baseline compound: 61% .
    • Sulfamoylphenyl derivatives: Up to 91% with electron-donating substituents (e.g., 4-tolyl) .

Spectral and Analytical Data

  • IR Spectroscopy :
    • All compounds show C=O stretching (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism in triazole derivatives .
  • NMR: Quinazolinone protons resonate at δ 7.2–8.5 ppm (aromatic region) . Acetamide NH protons appear as broad singlets (δ 9.5–10.5 ppm) .

Biological Activity

N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is a complex organic compound belonging to the quinazoline derivatives class, which are recognized for their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing synthesis methods, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H18FN3O3S, with a molecular weight of 447.48 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.

Synthesis

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Formation of Intermediate : Reaction of 4-fluorophenyl acetic acid with appropriate amines.
  • Amidation : The intermediate is further reacted to form the final amide product.
  • Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.

Anticancer Properties

Research indicates that derivatives of phenylacetamide exhibit significant anticancer activity. A study highlighted that compounds similar to this compound show promising results against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
2bPC352
2cMCF7100
ImatinibPC340

These findings suggest that this compound may inhibit key pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets associated with cancer pathways. Similar compounds have demonstrated the ability to inhibit enzymes critical for tumor growth and proliferation.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
  • Comparative Analysis : When tested against known anticancer drugs like imatinib, certain derivatives demonstrated comparable or superior efficacy, suggesting a promising therapeutic profile.
  • Antibacterial Activity : Some derivatives have also been evaluated for antibacterial properties, showing effectiveness against strains such as Xanthomonas oryzae with an EC50 value of 156.7 µM, outperforming conventional treatments .

Q & A

Q. Table 1. Example SAR for substituent effects on yield and activity

Substituent PositionYield (%)IC50_{50} (μM)
4-Fluorophenyl875.2
2-Tolyl807.8
4-Ethylphenyl6812.4
Data adapted from

Advanced: How to assess metabolic stability in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Half-life (t1/2_{1/2}) > 60 min indicates favorable stability .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions .

Advanced: What strategies enhance synergistic effects with existing therapies?

  • Combination index (CI) : Use Chou-Talalay analysis to identify synergism (CI < 1) with cisplatin or paclitaxel .
  • Mechanistic complementarity : Pair with DNA-damaging agents if the compound targets repair pathways (e.g., PARP inhibition) .

Advanced: How to identify degradation products under stressed conditions?

  • Forced degradation : Expose to heat (40–60°C), UV light, or acidic/basic conditions.
  • HPLC-MS analysis : Track degradation peaks; major products often result from hydrolysis (amide bond cleavage) or oxidation (sulfanyl to sulfoxide) .

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